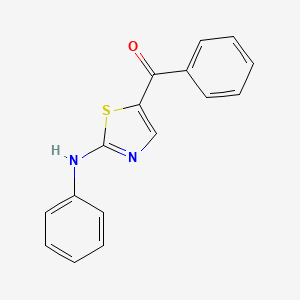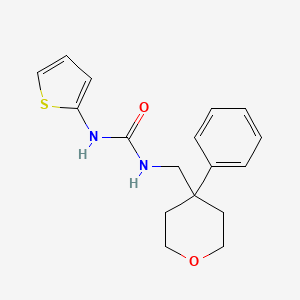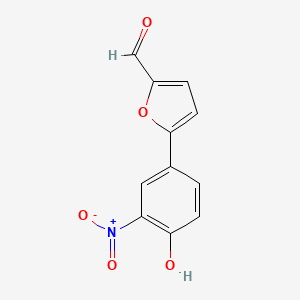
4,4-Dimethyl-2-(2-methylbenzoyl)-1-phenylpyrazolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4,4-Dimethyl-2-(2-methylbenzoyl)-1-phenylpyrazolidin-3-one" is not directly mentioned in the provided papers. However, the papers discuss various pyrazolidinone derivatives and related compounds, which can offer insights into the chemical behavior and properties of similar structures. Pyrazolidinones are a class of compounds known for their diverse biological activities, including anticancer and antimicrobial properties, as well as their use in asymmetric synthesis and as enzyme inhibitors .
Synthesis Analysis
The synthesis of pyrazolidinone derivatives often involves the condensation of different starting materials, such as hydrazines, aldehydes, and ketones. For instance, novel pyrazolone derivatives were synthesized via condensation of 2-hydroxy-4-pentadecylbenzaldehyde with 4-amino-1,2-dihydro-2,3-dimethyl-1-phenylpyrazol-5-one, demonstrating the versatility of pyrazolone chemistry . Similarly, the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones involved reactions of a pyrazoloxazine derivative with various reagents, including hydroxylamine hydrochloride and aromatic amines . These methods highlight the potential synthetic routes that could be applied to the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of pyrazolidinone derivatives is often characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For example, the crystal structure of a novel isobenzofuranone derivative was determined, providing insights into the molecular conformation and intermolecular interactions . Similarly, the structure of isothiazolopyridinone and its derivatives was elucidated, revealing the amino tautomeric form in the crystalline state . These studies suggest that "this compound" would likely have a well-defined crystalline structure that could be studied using similar techniques.
Chemical Reactions Analysis
Pyrazolidinone derivatives can undergo various chemical reactions, including conjugate additions, tautomerization, and cyclocondensation. The "SuperQuat" oxazolidinone was used as a chiral auxiliary for conjugate additions, demonstrating the reactivity of the oxazolidinone ring system . Additionally, the reaction of oxazolidinones with peroxy acids led to the formation of hydroxymethyl derivatives, indicating the susceptibility of these compounds to oxidative transformations . These reactions provide a context for understanding the potential reactivity of "this compound".
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolidinone derivatives are influenced by their molecular structure. For instance, the presence of substituents on the phenyl ring can significantly affect the compound's biological activity, as seen in the synthesis and evaluation of pyrazolo[3,4-d]pyrimidin-4-one derivatives with anticancer activity . The introduction of chiral auxiliaries can also impact the optical properties, as demonstrated by the synthesis of fluorescent oxazoles . Moreover, the interaction of pyrazolidinone derivatives with biological targets, such as DNA and enzymes, can be studied through techniques like molecular docking and electronic absorption titration . These properties are crucial for understanding the behavior of "this compound" in various environments and its potential applications.
Wissenschaftliche Forschungsanwendungen
Redox-Denitration Reactions : The compound 4,4-dimethyl-1-(2-nitrophenyl)pyrazolidin-3-one, which is structurally related, undergoes redox-denitration reactions. This reaction involves the transformation into 4,4-dimethyl-1-phenylpyrazolidin-3,5-dione, where the methylene group is oxidized, and the nitro group disappears. This process demonstrates the compound's potential in novel chemical reactions and transformations (Rees & Tsoi, 2000).
Chemical Transformations : 4-Methylene-3-phenyloxazolidin-2-one, another related compound, reacts with peroxy acids to undergo various transformations, providing insights into its chemical behavior and potential applications in chemical synthesis (Nuti & Saettone, 1970).
Supramolecular Structures : A study on (E)‐4‐(4‐Ethoxy‐3‐methoxybenzylideneamino)‐1,5‐dimethyl‐2‐phenylpyrazolidin‐3‐one, a compound structurally similar to the one , revealed its ability to form a supramolecular structure with a zigzag pattern. This indicates potential applications in the field of molecular self-assembly and nanotechnology (Yang et al., 2006).
Anticancer Activity : Synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, which are structurally related to 4,4-Dimethyl-2-(2-methylbenzoyl)-1-phenylpyrazolidin-3-one, has been explored for their anticancer activity. These compounds have shown inhibitory activity against human breast adenocarcinoma cell lines, indicating their potential use in cancer research and treatment (Abdellatif et al., 2014).
Corrosion Inhibition : A theoretical study of bipyrazolic-type organic compounds, which include structures similar to this compound, was conducted to understand their potential as corrosion inhibitors. This study highlights the potential application of these compounds in materials science and corrosion prevention (Wang et al., 2006).
Eigenschaften
IUPAC Name |
4,4-dimethyl-2-(2-methylbenzoyl)-1-phenylpyrazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-9-7-8-12-16(14)17(22)21-18(23)19(2,3)13-20(21)15-10-5-4-6-11-15/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLFLRXOKCJBTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C(=O)C(CN2C3=CC=CC=C3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2503576.png)
![(4aR,5R,5aR,8aR,9S)-10-(4-hydroxy-3-methoxyphenyl)-7-(p-tolyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2503578.png)

![1-(diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea](/img/structure/B2503581.png)



![ethyl 2-[[2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2503588.png)
![8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2503589.png)

![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2503592.png)

![2-[(2-Cyanoethyl)thio]-6-(5-methyl-2-furyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2503596.png)